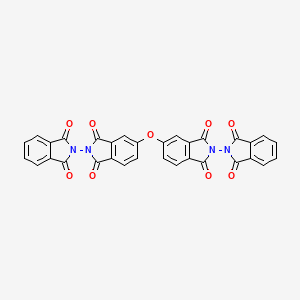
5,5'-oxybis(2,2'-biisoindole-1,1',3,3'-tetrone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'5,5'-oxybis(2,2'-biisoindole-1,1',3,3'-tetrone)' is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound is also known as OBIT or OBTT and belongs to the class of quinone derivatives.
Aplicaciones Científicas De Investigación
'5,5'-oxybis(2,2'-biisoindole-1,1',3,3'-tetrone)' has been extensively studied for its potential applications in various scientific fields. One of the major applications of this compound is in the field of organic electronics. It has been found to exhibit excellent electron-transport properties, making it a promising candidate for use in organic electronic devices such as organic field-effect transistors and organic solar cells.
Another important application of '5,5'-oxybis(2,2'-biisoindole-1,1',3,3'-tetrone)' is in the field of biochemistry. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of '5,5'-oxybis(2,2'-biisoindole-1,1',3,3'-tetrone)' is not fully understood. However, it has been proposed that the compound exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Several studies have shown that '5,5'-oxybis(2,2'-biisoindole-1,1',3,3'-tetrone)' exhibits potent antioxidant and anti-inflammatory effects. It has been found to protect against oxidative stress-induced cell damage and reduce inflammation in various cell and animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using '5,5'-oxybis(2,2'-biisoindole-1,1',3,3'-tetrone)' in lab experiments is its excellent solubility in various organic solvents. This makes it easy to prepare solutions of the compound for use in experiments. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on '5,5'-oxybis(2,2'-biisoindole-1,1',3,3'-tetrone)'. One of the major areas of research is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another important area of research is the investigation of the compound's potential therapeutic applications in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various biochemical and physiological processes.
Métodos De Síntesis
The synthesis of '5,5'-oxybis(2,2'-biisoindole-1,1',3,3'-tetrone)' is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the oxidative coupling of 2,2'-biisoindole-1,1',3,3'-tetrone using a suitable oxidizing agent such as iodine or potassium permanganate. This reaction results in the formation of '5,5'-oxybis(2,2'-biisoindole-1,1',3,3'-tetrone)' as a dark red solid.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H14N4O9/c37-25-17-5-1-2-6-18(17)26(38)33(25)35-29(41)21-11-9-15(13-23(21)31(35)43)45-16-10-12-22-24(14-16)32(44)36(30(22)42)34-27(39)19-7-3-4-8-20(19)28(34)40/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFIYYSTCYHBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC6=C(C=C5)C(=O)N(C6=O)N7C(=O)C8=CC=CC=C8C7=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H14N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylmethanamine](/img/structure/B5210309.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-phenylmethanesulfonamide](/img/structure/B5210314.png)
![(3R*,4R*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5210322.png)
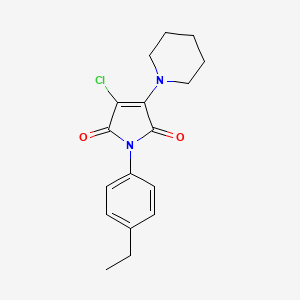
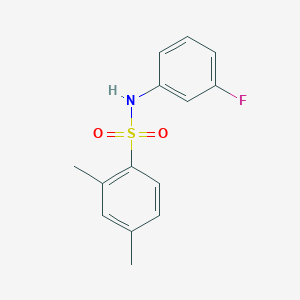
![3-(diphenylmethyl)-N,N-dimethyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide](/img/structure/B5210336.png)
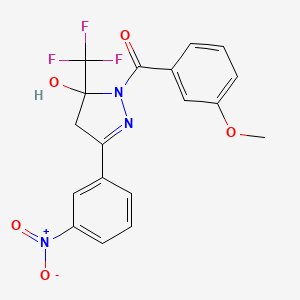
![2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5210354.png)
![methyl N-[(1,3-benzoxazol-2-ylthio)acetyl]leucinate](/img/structure/B5210357.png)
![3-(4-fluorophenyl)-5-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5210360.png)
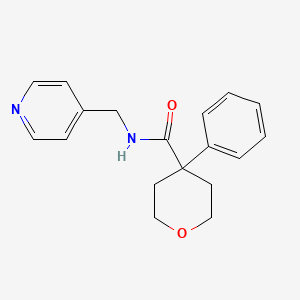

![4-[allyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)benzamide](/img/structure/B5210404.png)
![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5210415.png)